Reagent used in the preparation of Cefalosporins.
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
CAS No.: 58909-39-0
Cat. No.: VC21346140
Molecular Formula: C4H5N3O2S
Molecular Weight: 159.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 58909-39-0 |
---|---|
Molecular Formula | C4H5N3O2S |
Molecular Weight | 159.17 g/mol |
IUPAC Name | 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione |
Standard InChI | InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) |
Standard InChI Key | UMWWHOXOVPIGFD-UHFFFAOYSA-N |
SMILES | CN1C(=S)NC(=O)C(=O)N1 |
Canonical SMILES | CN1C(=S)NC(=O)C(=O)N1 |
Appearance | White Solid |
Melting Point | >251°C |
Physical and Chemical Properties
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione possesses distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is crucial for researchers working with this compound in various applications.
Basic Physical Properties
The compound has a well-defined molecular structure with specific physical characteristics as outlined in Table 1.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₅N₃O₂S | |
Molecular Weight | 159.17 g/mol | |
Physical State | Solid | |
Color | Not specified in literature | - |
Purity (Commercial) | >95% |
Structural Features
The molecular structure of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione features a triazine ring containing three nitrogen atoms and three carbon atoms . The compound contains a thioxo group (C=S), which significantly contributes to its chemical reactivity . The presence of two carbonyl groups at positions 5 and 6 (forming a dione) and a methyl substituent at position 2 complete the key structural features of this molecule .
The three-dimensional arrangement of these functional groups determines the compound's ability to interact with biological targets and participate in chemical reactions. The triazine ring system provides a rigid scaffold that can potentially engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes.
Chemical Reactivity
The chemical reactivity of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is primarily governed by its functional groups. The thioxo group is particularly reactive and can participate in various transformations including oxidation, alkylation, and nucleophilic substitution reactions . The dione functionality at positions 5 and 6 can undergo typical carbonyl reactions including nucleophilic addition.
These reactive sites make the compound valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds such as cephalosporins.
This synthetic approach might serve as a reference for developing methods to synthesize Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, with appropriate modifications to introduce the thioxo functionality.
Industrial Production Considerations
For industrial-scale production, factors such as cost-effectiveness, scalability, and environmental impact must be considered. The synthesis would likely be optimized to minimize the use of hazardous reagents and maximize yield. Commercial suppliers typically provide the compound with a purity exceeding 95%, indicating the existence of efficient production methods.
Biological Activities and Applications
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione has several important applications in pharmaceutical research and development, particularly in the synthesis of antibiotics.
Role in Pharmaceutical Synthesis
The primary application of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is as a reagent in the preparation of cephalosporins. Cephalosporins represent a major class of beta-lactam antibiotics widely used in clinical practice to treat various bacterial infections. As a synthetic intermediate, this compound contributes to the structural diversity and functional properties of cephalosporin derivatives.
Research Applications
In addition to its role in pharmaceutical synthesis, Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is valued for industrial and scientific research applications . Its unique structure makes it useful as a model compound for studying heterocyclic chemistry and for developing new synthetic methodologies.
First-Aid Measures
In case of exposure to Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, appropriate first-aid measures should be taken promptly. For eye contact, which represents the primary hazard associated with this compound, cautious rinsing with water for several minutes is recommended . If the victim wears contact lenses, these should be removed if easily possible, and rinsing should continue.
For other types of exposure (inhalation, skin contact, ingestion), general first-aid principles should be applied while seeking professional medical attention.
Current Research Trends and Future Perspectives
Research involving Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione and related triazine derivatives continues to evolve, with potential implications for pharmaceutical development and other fields.
Recent Developments in Triazine Research
Recent studies on related triazine derivatives have focused on their potential as enzyme inhibitors and pharmaceutical agents. For example, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been investigated as d-amino acid oxidase (DAAO) inhibitors, with some compounds showing promising activity in the nanomolar range .
One notable advancement was the discovery that the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears metabolically resistant to O-glucuronidation, unlike other structurally related DAAO inhibitors . This finding suggests potential advantages in terms of metabolic stability and pharmacokinetic properties.
Research Gaps and Future Directions
Several research gaps exist in our understanding of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione that warrant further investigation:
-
Comprehensive characterization of its biological activities and toxicological profile
-
Development of optimized and environmentally friendly synthetic routes
-
Exploration of structure-activity relationships through systematic modification of its chemical structure
-
Investigation of potential applications in emerging fields such as materials science and chemical biology
Future research efforts should focus on addressing these gaps to fully realize the potential of this compound in various scientific and technological applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume